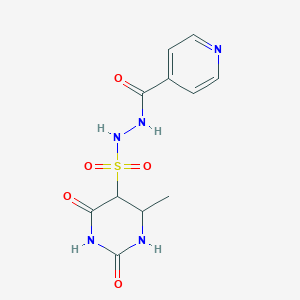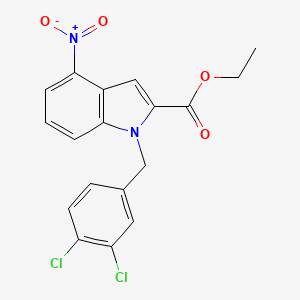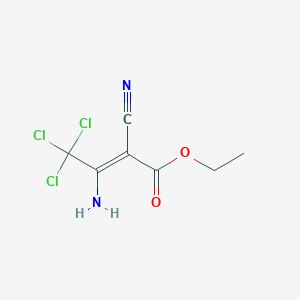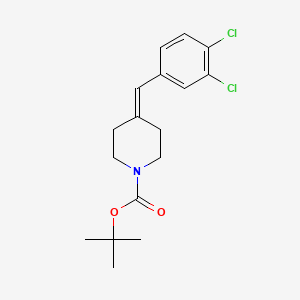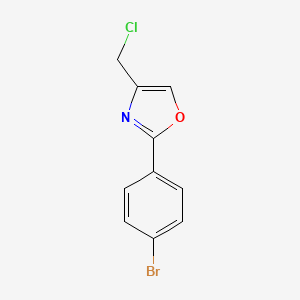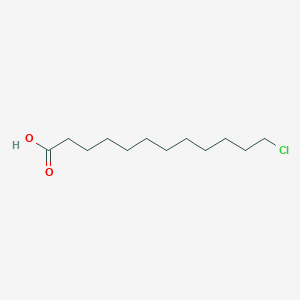
12-氯十二烷酸
描述
12-Chlorododecanoic acid is a chemical compound with the molecular formula C12H23ClO2 . It has a molecular weight of 234.76282 .
Synthesis Analysis
The synthesis of 12-Chlorododecanoic acid involves a two-step procedure. First, carboxylic acid is selectively chlorinated at the alpha position with molecular chlorine to afford the product α-chlorocarboxylic acid. This intermediate is then reacted with trimethylamine in a hermetic reactor and the product is obtained .Molecular Structure Analysis
The molecular structure of 12-Chlorododecanoic acid is represented by the formula C12H23ClO2 . It has a molecular weight of 234.76282 .Chemical Reactions Analysis
The chemical reaction involving 12-Chlorododecanoic acid is a nucleophilic substitution reaction. The kinetics and mechanism of the nucleophilic substitution reaction of trimethylamine α-chlorododecyl carboxylate with trimethylamine were investigated in protic and dipolar aprotic solvents including water, ethanol, and N, N-dimethyl formamide .科学研究应用
腐蚀抑制
12-氨基十二烷酸是一种与 12-氯十二烷酸在结构上相似的化合物,其对碳钢腐蚀的抑制效应已得到研究。在二氧化碳饱和盐酸等环境中,它作为一种混合型抑制剂,最大效率为 98.1%。其机制涉及在钢表面形成自组装单层,形成疏水屏障以防止腐蚀。这表明 12-氯十二烷酸在类似腐蚀抑制作用中具有潜在应用 (Ghareba & Omanovic, 2010); (Ghareba & Omanovic, 2011)。
细胞色素 P4504A1 氧化
12-氯十二烷酸已用于了解细胞色素 P4504A1 的氧化过程。研究发现,12-氯十二烷酸被氧化为 12-羟基十二烷酸和 12-氧代十二烷酸。这项研究阐明了细胞色素 P450 酶对脂肪酸氧化的区域特异性,表明 12-氯十二烷酸在生化和药理学研究中具有潜在作用 (He 等人,2005 年)。
尼龙前体的合成
12-氨基十二烷酸(可从 12-氯十二烷酸衍生)是尼龙 12 的单体前体。通过一系列反应从维诺林酸合成它突出了其在特定类型尼龙工业生产中的重要性。这表明 12-氯十二烷酸在类似聚酰胺材料的合成中具有潜在用途 (Ayorinde 等人,1997 年)。
抗真菌活性
肉豆蔻酸类似物(包括 12-氯十二烷酸)因其抗真菌活性而受到研究。这些化合物显示出作为 N-肉豆蔻酰基转移酶抑制剂的潜力,对各种酵母菌和丝状真菌表现出有效的活性。这项研究为 12-氯十二烷酸在新型抗真菌剂开发中的应用打开了大门 (Parang 等人,1996 年)。
作用机制
属性
IUPAC Name |
12-chlorododecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLFBKZQRLUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)
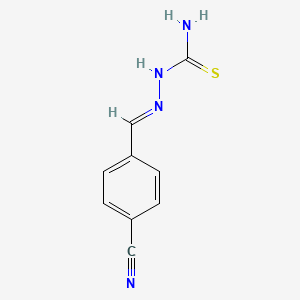
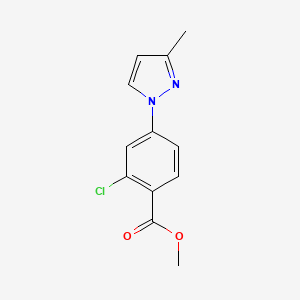
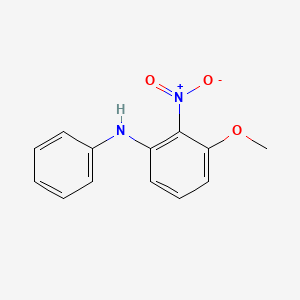
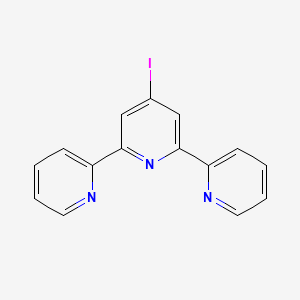
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)

